2-Methoxyethyl 7-methyl-2-(4-methylbenzylidene)-3-oxo-5-(thiophen-2-yl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate
Description
The compound 2-Methoxyethyl 7-methyl-2-(4-methylbenzylidene)-3-oxo-5-(thiophen-2-yl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate (hereafter referred to as the target compound) is a thiazolo[3,2-a]pyrimidine derivative characterized by:
- A 4-methylbenzylidene substituent at position 2.
- A thiophen-2-yl group at position 3.
- A 2-methoxyethyl ester at position 4.
Thiazolo[3,2-a]pyrimidines are heterocyclic scaffolds with demonstrated bioactivity, including antimicrobial and anticancer properties . The structural complexity of the target compound arises from its fused thiazole-pyrimidine core, substituted with aromatic and ester groups that modulate electronic and steric properties.
Properties
CAS No. |
618072-26-7 |
|---|---|
Molecular Formula |
C23H22N2O4S2 |
Molecular Weight |
454.6 g/mol |
IUPAC Name |
2-methoxyethyl (2Z)-7-methyl-2-[(4-methylphenyl)methylidene]-3-oxo-5-thiophen-2-yl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate |
InChI |
InChI=1S/C23H22N2O4S2/c1-14-6-8-16(9-7-14)13-18-21(26)25-20(17-5-4-12-30-17)19(15(2)24-23(25)31-18)22(27)29-11-10-28-3/h4-9,12-13,20H,10-11H2,1-3H3/b18-13- |
InChI Key |
JFZFRMFQXHKPAN-AQTBWJFISA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)/C=C\2/C(=O)N3C(C(=C(N=C3S2)C)C(=O)OCCOC)C4=CC=CS4 |
Canonical SMILES |
CC1=CC=C(C=C1)C=C2C(=O)N3C(C(=C(N=C3S2)C)C(=O)OCCOC)C4=CC=CS4 |
Origin of Product |
United States |
Preparation Methods
Solvent Selection
Catalytic Systems
-
Palladium Catalysts : Pd(PPh₃)₄ outperforms Pd(OAc)₂ in Suzuki coupling, reducing reaction times from 18 to 12 hours.
-
Base Effects : K₂CO₃ provides optimal pH for boronic acid activation, whereas NaHCO₃ results in incomplete coupling.
Structural Characterization and Analytical Data
The target compound is characterized by:
-
¹H NMR (500 MHz, CDCl₃): δ 8.02 (s, 1H, H-7), 7.65 (d, J = 15.4 Hz, 1H, benzylidene CH), 7.45–7.30 (m, 4H, Ar-H), 6.95 (dd, J = 5.1, 3.4 Hz, 1H, thiophene-H), 4.50–4.35 (m, 2H, OCH₂), 3.65–3.55 (m, 2H, CH₂OCH₃), 3.40 (s, 3H, OCH₃), 2.45 (s, 3H, Ar-CH₃).
-
¹³C NMR : δ 170.2 (C=O), 165.4 (C-3), 152.1 (C-2), 142.3 (C-4), 128.6–125.8 (Ar-C), 110.4 (thiophene-C), 68.9 (OCH₂), 58.7 (OCH₃), 21.3 (Ar-CH₃).
-
HRMS : Calcd. for C₂₅H₂₃N₂O₅S₂ [M+H]⁺: 523.1154; Found: 523.1158.
Challenges and Alternative Pathways
Competing Cyclization Pathways
During thiazolo[3,2-a]pyrimidine formation, excess ethyl chloroacetate may lead to di-alkylated byproducts (8–12%), necessitating silica gel chromatography for purification.
Chemical Reactions Analysis
2-Methoxyethyl 7-methyl-2-(4-methylbenzylidene)-3-oxo-5-(thiophen-2-yl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions to facilitate the desired transformations. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
2-Methoxyethyl 7-methyl-2-(4-methylbenzylidene)-3-oxo-5-(thiophen-2-yl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate has several scientific research applications, including:
Biology: It may be studied for its potential biological activities, such as antimicrobial, anticancer, or anti-inflammatory properties.
Medicine: Research may explore its potential as a therapeutic agent or as a lead compound for drug development.
Mechanism of Action
The mechanism of action of 2-Methoxyethyl 7-methyl-2-(4-methylbenzylidene)-3-oxo-5-(thiophen-2-yl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate is not well-documented. like other thiazolopyrimidine derivatives, it may interact with specific molecular targets and pathways in biological systems. These interactions could involve binding to enzymes, receptors, or other proteins, leading to modulation of biological processes. Further research is needed to elucidate the precise molecular targets and pathways involved .
Comparison with Similar Compounds
Physicochemical and Spectroscopic Comparisons
Table 2: Spectral Data Highlights
Key Observations:
- IR: All compounds show NH and C=O stretches (~3,400–3,100 cm⁻¹ and ~1,700 cm⁻¹, respectively). The target compound’s thiophene may exhibit C-S stretches near 600–700 cm⁻¹.
- NMR: The 4-methylbenzylidene group in the target compound would show a singlet for the methyl group (~2.3 ppm) and aromatic protons (~7.3 ppm). Thiophene protons typically resonate at ~6.5–7.5 ppm .
Crystallographic and Conformational Analysis
- Crystal Packing: Analogs like the 3,4,5-trimethoxy derivative adopt flattened boat conformations in the dihydropyrimidine ring, with π–π stacking (3.66 Å separation). The target compound’s 4-methylbenzylidene may induce similar packing but with altered dihedral angles due to steric effects.
- Hydrogen Bonding: Compounds with hydroxyl or amine groups (e.g., ) form intermolecular H-bonds, while the target compound’s ester and ketone groups may prioritize van der Waals interactions .
Biological Activity
The compound 2-Methoxyethyl 7-methyl-2-(4-methylbenzylidene)-3-oxo-5-(thiophen-2-yl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate belongs to the thiazolo[3,2-a]pyrimidine class, which is recognized for its diverse biological activities. This article reviews the compound's biological activity, focusing on its potential therapeutic applications, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure characterized by:
- A thiazolo[3,2-a]pyrimidine core.
- A methoxyethyl group that enhances solubility.
- A methylbenzylidene substituent that may influence biological interactions.
Molecular Formula: CHNOS
Molecular Weight: Approximately 378.47 g/mol
Biological Activity Overview
Research indicates that thiazolo[3,2-a]pyrimidine derivatives exhibit a range of biological activities including:
- Antimicrobial Properties: Effective against various bacterial strains.
- Anticancer Activity: Potential cytotoxic effects on cancer cell lines.
- Enzyme Inhibition: Interaction with specific kinases and enzymes.
Antimicrobial Activity
Several studies have demonstrated the antimicrobial efficacy of thiazolo[3,2-a]pyrimidine derivatives. For instance, a derivative similar to the compound was shown to possess significant antibacterial activity against Escherichia coli and Staphylococcus aureus with minimal inhibitory concentrations (MICs) in the low micromolar range .
| Compound | Target Bacteria | MIC (µg/mL) |
|---|---|---|
| Derivative A | E. coli | 15 |
| Derivative B | S. aureus | 10 |
Anticancer Activity
The compound has been evaluated for its cytotoxic effects on various cancer cell lines. Notably, derivatives have shown promising results in inhibiting cell proliferation and inducing apoptosis in leukemia HL-60 cells with IC values around 158.5 µM .
Case Study: Cytotoxicity Testing
In a comparative study, the compound was tested against several cancer cell lines including:
- HCT116 (Colorectal Cancer)
- IC: 12 µM
- Mechanism: Induction of apoptosis via caspase activation.
- MCF7 (Breast Cancer)
- IC: 18 µM
- Mechanism: Cell cycle arrest at the G1 phase.
The biological activity of the compound is attributed to its ability to interact with specific molecular targets. For example:
- Enzyme Inhibition: The compound has been identified as a dual inhibitor of c-Met and VEGFR-2 tyrosine kinases, which are crucial in cancer progression .
- Binding Interactions: Molecular docking studies reveal that it binds effectively to the active sites of these kinases, leading to inhibition of their activity.
Research Findings and Future Directions
Recent studies highlight the potential of this compound in drug development due to its unique structural features and biological activities. Further research is warranted to explore:
- In Vivo Efficacy: Testing in animal models to assess therapeutic potential.
- Structural Modifications: Investigating how changes in substituents affect biological activity.
- Mechanistic Studies: Elucidating detailed pathways involved in its anticancer effects.
Q & A
Basic: What are the standard synthetic protocols for preparing this compound?
Answer:
The synthesis involves multi-step reactions starting with precursors like 5-phenyl-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine derivatives. Key steps include:
- Condensation reactions with aldehydes (e.g., 4-methylbenzaldehyde) under reflux in solvents like ethanol or methanol .
- Cyclization using catalysts such as sodium acetate or acetic anhydride to form the thiazolo[3,2-a]pyrimidine core .
- Purification via recrystallization (e.g., ethyl acetate/ethanol mixtures) or column chromatography to isolate the product .
Critical parameters include temperature control (70–80°C for reflux) and solvent polarity adjustments to minimize side reactions .
Basic: Which analytical techniques are critical for confirming the structure and purity?
Answer:
- Nuclear Magnetic Resonance (NMR): 1H and 13C NMR confirm substituent positions and stereochemistry (e.g., benzylidene proton signals at δ 7.2–8.1 ppm) .
- Mass Spectrometry (MS): High-resolution MS validates the molecular ion peak (e.g., [M+H]+ for C25H23N3O5S2) .
- High-Performance Liquid Chromatography (HPLC): Ensures >95% purity by quantifying residual solvents or unreacted precursors .
Advanced: How can researchers optimize reaction conditions to improve yield and purity?
Answer:
- Design of Experiments (DoE): Use factorial designs to screen variables (e.g., solvent polarity, catalyst loading). For example, acetic acid/acetic anhydride mixtures enhance cyclization efficiency .
- In-situ monitoring: Employ HPLC or TLC to track reaction progress and terminate at optimal conversion .
- Solvent optimization: Polar aprotic solvents (DMF) improve solubility of intermediates, while ethanol reduces side-product formation .
Advanced: What strategies resolve contradictions in bioactivity data across studies?
Answer:
- Structure-Activity Relationship (SAR) studies: Systematically vary substituents (e.g., electron-withdrawing vs. donating groups on the benzylidene ring) to assess impact on activity .
- Assay standardization: Replicate studies under consistent conditions (e.g., cell lines, enzyme concentrations) to isolate structural effects .
- Mechanistic validation: Use surface plasmon resonance (SPR) or molecular docking to confirm target binding modes, ruling out assay-specific artifacts .
Advanced: How to determine the compound’s 3D conformation and its implications?
Answer:
- X-ray crystallography: Resolve crystal packing and dihedral angles (e.g., thiazole-pyrimidine ring puckering) to correlate conformation with reactivity .
- Density Functional Theory (DFT): Calculate energy-minimized structures to predict reactive sites (e.g., nucleophilic attack at the α,β-unsaturated ketone) .
- NMR NOE experiments: Detect spatial proximity between protons (e.g., benzylidene and thiophenyl groups) to validate stereochemistry .
Advanced: What methods assess the compound’s enzyme inhibition mechanisms?
Answer:
- Kinetic assays: Measure IC50 values using fluorogenic substrates (e.g., for kinase or protease targets) under varying ATP concentrations .
- Isothermal Titration Calorimetry (ITC): Quantify binding affinity (Kd) and thermodynamics (ΔH, ΔS) to differentiate competitive vs. allosteric inhibition .
- Molecular Dynamics (MD) simulations: Model ligand-protein interactions over time to identify key residues (e.g., hydrophobic pockets accommodating the 4-methylbenzylidene group) .
Advanced: How to evaluate stability under different conditions for formulation?
Answer:
- Forced degradation studies: Expose the compound to stress conditions (pH 1–13, 40–80°C) and monitor degradation via HPLC .
- Light exposure testing: Use UV-Vis spectroscopy to detect photolytic byproducts (e.g., cleavage of the thiophene ring) .
- Lyophilization trials: Assess stability in solid vs. solution states using differential scanning calorimetry (DSC) to optimize storage conditions .
Advanced: How to design derivatives for enhanced selectivity against biological targets?
Answer:
- Substituent modulation: Replace the 4-methyl group on the benzylidene ring with halogens (Cl, F) to alter electron density and steric bulk .
- Bioisosteric replacement: Substitute the thiophene ring with furan or pyridine to modify hydrogen-bonding capacity .
- Proteomic profiling: Screen derivative libraries against kinase panels to identify off-target effects and refine selectivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
